molecular formula C9H13NO2 B14837581 3-Amino-2-isopropoxyphenol

3-Amino-2-isopropoxyphenol

Cat. No.: B14837581
M. Wt: 167.20 g/mol
InChI Key: CUEWNFWNOHHNOO-UHFFFAOYSA-N
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Description

3-Amino-2-isopropoxyphenol: is an organic compound characterized by the presence of an amino group (-NH2) and an isopropoxy group (-OCH(CH3)2) attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-isopropoxyphenol typically involves the introduction of the amino and isopropoxy groups onto a phenol ring. One common method is the nucleophilic substitution reaction where an isopropoxy group is introduced to a phenol derivative, followed by the introduction of an amino group through amination reactions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Amino-2-isopropoxyphenol can undergo oxidation reactions where the phenol group is oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form various reduced derivatives, depending on the reaction conditions and reagents used.

    Substitution: The amino and isopropoxy groups can participate in substitution reactions, leading to the formation of various substituted phenol derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as alkyl halides and amines are used in substitution reactions.

Major Products Formed: The major products formed from these reactions include quinone derivatives, reduced phenol derivatives, and various substituted phenol compounds.

Scientific Research Applications

Chemistry: 3-Amino-2-isopropoxyphenol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is used in the study of enzyme interactions and as a substrate in biochemical assays.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-2-isopropoxyphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and isopropoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include enzyme inhibition, receptor activation, and modulation of biochemical pathways.

Comparison with Similar Compounds

    3-Amino-2-oxindole: This compound shares the amino group but has a different core structure.

    2-Aminophenol: Similar in having an amino group attached to a phenol ring but lacks the isopropoxy group.

    4-Aminophenol: Another isomer with the amino group in a different position on the phenol ring.

Uniqueness: 3-Amino-2-isopropoxyphenol is unique due to the presence of both the amino and isopropoxy groups on the phenol ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

3-amino-2-propan-2-yloxyphenol

InChI

InChI=1S/C9H13NO2/c1-6(2)12-9-7(10)4-3-5-8(9)11/h3-6,11H,10H2,1-2H3

InChI Key

CUEWNFWNOHHNOO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC=C1O)N

Origin of Product

United States

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